2-(1-Cyclopropylethylidene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-cyclopropylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6(7-2-3-7)8(4-9)5-10/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGYXYMAHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340983 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-30-6 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2 1 Cyclopropylethylidene Malononitrile
Michael Addition Reactions
The polarized olefinic bond in 2-(1-cyclopropylethylidene)malononitrile makes it an excellent Michael acceptor. It can react with a range of nucleophiles in a conjugate addition fashion. A notable example involves its reaction with another activated methylene (B1212753) compound, benzylidenemalononitrile (B1330407), in the presence of a base catalyst such as morpholine. In this reaction, the carbanion generated from benzylidenemalononitrile acts as the Michael donor and adds to the electrophilic β-carbon of this compound mdpi.com. This initial addition is the first step in a domino reaction sequence that ultimately leads to a more complex cyclic product.
Cyclization Reactions
Following initial nucleophilic additions, the resulting intermediates from reactions of this compound can undergo subsequent cyclization reactions, leading to the formation of various carbocyclic and heterocyclic systems. These cyclizations can be either intramolecular or part of a multi-step annulation process.
A prime example of an intramolecular cyclization is observed in the reaction of this compound with benzylidenemalononitrile mdpi.com. After the initial Michael addition, the newly formed intermediate undergoes a subsequent intramolecular cyclization. This step involves the attack of one of the nitrile groups onto another part of the molecule, leading to the formation of a six-membered ring. This type of reaction cascade, where a Michael addition is followed by an intramolecular cyclization, is a powerful tool in synthetic organic chemistry for the construction of complex cyclic molecules in a single step.
While specific examples of annulation reactions involving this compound are not extensively documented in readily available literature, the reaction with benzylidenemalononitrile can be considered a formal [3+3] annulation, where three atoms from each reactant combine to form a new six-membered ring mdpi.com. This type of transformation is valuable for the rapid construction of cyclic frameworks.
Nucleophilic Additions to the Cyano Groups
The nitrile functionalities in this compound are also susceptible to nucleophilic attack, although this is generally less favored than addition to the activated double bond under standard conditions. Reactions involving direct addition to the cyano groups would typically require strong nucleophiles and specific reaction conditions to compete with the highly reactive Michael acceptor system. Such reactions could lead to the formation of imines or, upon subsequent hydrolysis, ketones. However, specific examples of such reactions for this particular compound are not well-documented.
Reductions of the Olefinic C=C Double Bond
The electron-deficient carbon-carbon double bond of this compound can be selectively reduced. While specific reducing agents for this exact molecule are not detailed in the available literature, similar α,β-unsaturated dinitriles are readily reduced by reagents such as sodium borohydride (B1222165) ekb.egsciencepublishinggroup.com. This type of reduction would yield 2-(1-cyclopropylethyl)malononitrile, saturating the double bond while leaving the nitrile groups intact.
Reactions Leading to Heterocyclic Compounds
The reactivity of this compound makes it a precursor for the synthesis of heterocyclic compounds. The reaction with benzylidenemalononitrile, for instance, ultimately yields a highly substituted 1,3-cyclohexadiene derivative, which contains nitrogen within the newly formed ring system mdpi.com. This transformation highlights its utility in constructing complex molecules that can serve as building blocks for a variety of heterocyclic structures. The general reactivity pattern of malononitrile (B47326) derivatives suggests their wide application in multicomponent reactions for the synthesis of diverse heterocyclic frameworks, including pyridines, pyrans, and thiophenes semanticscholar.orgsci-hub.se.
Detailed Research Findings
The reaction between this compound and benzylidenemalononitrile in methanol (B129727), catalyzed by morpholine, results in the formation of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene mdpi.com. This reaction proceeds via a domino sequence involving a Michael addition followed by an intramolecular cyclization.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Benzylidenemalononitrile | Morpholine | Methanol | 1-Amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene |
Formation of Acridones
Specific literature detailing the reaction of this compound to form acridone derivatives could not be found. General syntheses of acridones often involve condensation reactions of anthranilic acid derivatives with phenols or related pathways. nih.gov
Synthesis of Pyridine (B92270) Derivatives
While the synthesis of pyridine derivatives from various malononitrile precursors is widely reported through multicomponent reactions, nih.govbeilstein-journals.orgijpsonline.comgrowingscience.commdpi.com no studies were identified that specifically utilize this compound as the starting material.
Generation of Chromene Derivatives
Gewald Reaction and Thiophene Formation
The Gewald reaction is a key method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.edunih.gov It typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur. Although cyclopropyl (B3062369) methyl ketone (a structural precursor) could potentially undergo a Knoevenagel condensation to form the target compound, which could then theoretically be used in a Gewald-type reaction, no literature specifically documents this sequence or the direct use of this compound for thiophene formation.
Cycloaddition Reactions
Ylidene malononitriles are known to participate as dienophiles or in [3+2] cycloaddition reactions due to their electron-withdrawing groups activating the double bond. organic-chemistry.orgresearchgate.netmdpi.comrsc.org However, specific studies on the cycloaddition reactivity of this compound have not been reported.
Derivatization and Analog Synthesis from 2 1 Cyclopropylethylidene Malononitrile
Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a key pharmacophore in many drug molecules, valued for its ability to introduce conformational rigidity and improve metabolic stability. digitellinc.comresearchgate.net The inherent ring strain and strong C-H bonds of the cyclopropane (B1198618) ring make it relatively resistant to standard oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, targeted chemical functionalization can be achieved, often by leveraging the influence of adjacent activating groups.
While direct functionalization of the cyclopropyl ring in 2-(1-cyclopropylethylidene)malononitrile is challenging, reactions on its ketone precursor, 1-cyclopropylethanone, provide a pathway to analogs. For instance, base-catalyzed α-alkylation or α-fluorination of the cyclopropyl ketone can introduce substituents on the carbon adjacent to the carbonyl group. nih.gov These modified ketones can then undergo Knoevenagel condensation with malononitrile (B47326) to yield the desired derivatized products. Another potential route, though less direct, involves enolization of the ketone precursor and subsequent trapping of the enolate to introduce other functionalities. nih.gov
| Reaction Type | Reagents | Potential Product (Post-Condensation) | Reference |
|---|---|---|---|
| α-Alkylation | Base (e.g., LDA), Alkyl Halide (e.g., CH₃I) | 2-(1-(1-Methylcyclopropyl)ethylidene)malononitrile | nih.gov |
| α-Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor) | 2-(1-(1-Fluorocyclopropyl)ethylidene)malononitrile | nih.gov |
| Silyl Enol Ether Formation | Base (e.g., LDA), Trimethylsilyl chloride (TMSCl) | Intermediate for further modification | nih.gov |
Modifications of the Ethylidene Bridge
The ethylidene bridge in the title compound is formed via a Knoevenagel condensation between 1-cyclopropylethanone and malononitrile. quora.comeurekaselect.com Direct modification of this stable carbon-carbon double bond is synthetically difficult. A more practical approach to creating analogs with altered bridges is to vary the carbonyl-containing starting material in the condensation reaction.
By replacing 1-cyclopropylethanone with other ketones or aldehydes, a library of structurally related compounds can be synthesized. This strategy allows for the systematic alteration of the steric and electronic properties of the bridge, leading to a wide range of ylidene-malononitrile derivatives. nih.govnih.gov
| Carbonyl Reactant | Product Name | Resulting Bridge Structure |
|---|---|---|
| Acetone | 2-(Propan-2-ylidene)malononitrile | Isopropylidene |
| Cyclobutanone | 2-Cyclobutylidenemalononitrile | Cyclobutylidene |
| Benzaldehyde (B42025) | 2-Benzylidenemalononitrile | Benzylidene |
| Acetophenone | 2-(1-Phenylethylidene)malononitrile | 1-Phenylethylidene |
Transformations Involving the Malononitrile Unit
The malononitrile moiety is a versatile functional group that plays a crucial role in the reactivity of the molecule. acs.orgresearchgate.net Its two electron-withdrawing nitrile groups activate the ethylidene double bond, making it susceptible to nucleophilic attack, and also provide sites for further chemical transformations.
The synthesis of substituted malononitriles is a key strategy for creating complex organic molecules. One-pot reductive alkylation provides an efficient method for producing monosubstituted malononitriles from aldehydes. organic-chemistry.orgresearchgate.net This process involves an initial Knoevenagel condensation followed by a reduction step, typically with sodium borohydride (B1222165). organic-chemistry.orgbsu.edu The resulting monosubstituted malononitrile can then be subjected to a second alkylation to yield unsymmetrically disubstituted products. organic-chemistry.orgresearchgate.net
Furthermore, the direct C-acylation of malononitrile and its derivatives can be achieved using acid chlorides in the presence of a suitable catalyst. For example, samarium(III) chloride (SmCl₃) has been shown to be an effective and recyclable catalyst for this transformation under mild conditions, offering a sustainable alternative to methods requiring strong bases. organic-chemistry.org
| Reaction Type | Substrate | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Reductive Alkylation | Malononitrile + Aldehyde | 1) Catalyst (e.g., H₂O in EtOH) 2) NaBH₄ | Efficient one-pot synthesis of monosubstituted malononitriles. | organic-chemistry.orgresearchgate.net |
| Sequential Alkylation | Monosubstituted Malononitrile | Base, Alkyl Halide | Forms unsymmetrically disubstituted malononitriles. | organic-chemistry.org |
| C-Acylation | Malononitrile | Acid Chloride, SmCl₃, Triethylamine | Catalytic, mild conditions, recyclable catalyst. | organic-chemistry.org |
After the Knoevenagel condensation, the original activated methylene (B1212753) group of malononitrile is converted into a C=C double bond. This bond is highly activated by the two adjacent cyano groups, making it an excellent Michael acceptor. longdom.org Consequently, the β-carbon of the ethylidene bridge is susceptible to conjugate addition by a wide range of nucleophiles.
This reactivity allows for the introduction of various substituents. For example, the reaction of benzylidenemalononitrile (B1330407), a close analog of the title compound, with nucleophiles like acetoacetanilide (B1666496) or benzoylacetone (B1666692) in the presence of a base leads to the formation of Michael adducts. longdom.org This type of reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
| Analogous Substrate | Nucleophile | Base/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Benzylidenemalononitrile | Acetoacetanilide | Piperidine (B6355638) | Substituted pyran derivative (after cyclization) | longdom.org |
| Benzylidenemalononitrile | Benzoylacetone | Piperidine | Michael Adduct | longdom.org |
| Alkylidenemalononitriles | Thiols | Base | Thioether Adduct | nih.gov |
| Alkylidenemalononitriles | Amines | Base | Amine Adduct | rsc.org |
Mechanistic Investigations of Reactions Involving 2 1 Cyclopropylethylidene Malononitrile
Elucidation of Knoevenagel Condensation Pathways
The primary route to synthesizing 2-(1-cyclopropylethylidene)malononitrile is the Knoevenagel condensation between 1-cyclopropylethanone and malononitrile (B47326). arkat-usa.org This reaction is a cornerstone of carbon-carbon bond formation and its mechanism involves several distinct steps, typically catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgyoutube.com
The generally accepted pathway proceeds as follows:
Carbanion Formation : The reaction initiates with the deprotonation of the active methylene (B1212753) group of malononitrile by a base. The acidity of these protons is significantly enhanced by the two electron-withdrawing nitrile groups, which stabilize the resulting carbanion through resonance. quora.comnih.gov
Nucleophilic Attack : The newly formed malononitrile carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-cyclopropylethanone. This step results in the formation of a tetrahedral β-hydroxy dinitrile intermediate, also known as an aldol-type adduct. quora.comrsc.org
Dehydration : The final step is the elimination of a water molecule from the β-hydroxy intermediate. This dehydration step is often the rate-determining step and is facilitated by protonation of the hydroxyl group, followed by removal of a proton from the α-carbon, leading to the formation of the conjugated C=C double bond in the final product. rsc.org
Analysis of Tandem Reaction Mechanisms
Tandem, or cascade, reactions offer a highly efficient approach for synthesizing complex molecules from simpler precursors in a single pot. For a molecule like this compound, a hypothetical tandem reaction could involve the in situ formation of the 1-cyclopropylethanone precursor followed immediately by the Knoevenagel condensation.
One plausible tandem sequence could be:
Oxidation : Starting with 1-cyclopropylethanol, an in situ oxidation step using a mild oxidant would generate 1-cyclopropylethanone.
Knoevenagel Condensation : The newly formed ketone would then be trapped by the malononitrile carbanion (generated by a base present in the reaction mixture) to proceed through the Knoevenagel pathway described previously.
This approach is analogous to established tandem oxidation-Knoevenagel reactions. researchgate.net Another potential tandem pathway could involve a Michael addition to the this compound product itself, where it acts as an intermediate for more complex structures. For instance, after its formation, a suitable nucleophile could be added to initiate a Michael-cyclization sequence, leading to diverse heterocyclic frameworks. nih.govacs.org The analysis of such mechanisms relies on identifying key intermediates and understanding the chemoselectivity of each sequential step.
Role of Carbanion Intermediates
The malononitrile carbanion, [C(CN)₂]⁻, is the central intermediate in the Knoevenagel condensation leading to this compound. nih.gov Its formation and stability are crucial for the reaction to proceed efficiently.
Key Characteristics of the Malononitrile Carbanion:
Generation : It is formed by the abstraction of a proton from the CH₂ group of malononitrile using a base. nih.govresearchgate.net
Stability : The negative charge is extensively delocalized onto the two nitrogen atoms of the nitrile groups through resonance, making it a "soft" and relatively stable nucleophile.
Reactivity : As a nucleophile, it readily attacks the electrophilic carbonyl carbon of 1-cyclopropylethanone. quora.com The reaction rate is dependent on the concentration of this carbanion, which in turn depends on the strength of the base and the reaction conditions.
In addition to the primary malononitrile carbanion, other carbanionic intermediates can play a role in subsequent reactions. For example, in tandem Michael addition reactions, the addition of a nucleophile to the β-carbon of this compound generates a new enolate/carbanion intermediate, which is stabilized by the adjacent nitrile groups. acs.org The structure and reactivity of these intermediates dictate the final product of the reaction sequence. Advanced techniques like mass spectrometry have even allowed for the direct observation of fleeting carbanion intermediates in solution. researchgate.net
Isotopic Labeling Studies
While specific isotopic labeling studies on the synthesis of this compound are not extensively documented, this technique is a powerful tool for elucidating reaction mechanisms. researchgate.net By strategically replacing atoms with their isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), chemists can trace the path of atoms, identify bond-breaking and bond-forming steps, and determine the rate-determining step of a reaction. wikipedia.org
For the Knoevenagel condensation of 1-cyclopropylethanone and malononitrile, several isotopic labeling experiments could be designed to provide mechanistic insight.
Interactive Table: Proposed Isotopic Labeling Experiments
| Experiment | Labeled Reactant(s) | Information Gained | Expected Outcome / Analysis Technique |
| Kinetic Isotope Effect (KIE) | Malononitrile-d₂ (D₂C(CN)₂) and 1-cyclopropylethanone | Determines if the C-H bond cleavage at the malononitrile position is part of the rate-determining step. | A significant kH/kD > 1 would suggest C-H bond breaking is rate-limiting. Measured by comparing reaction rates. |
| Tracing Water Elimination | 1-cyclopropylethanone labeled with ¹⁸O | Confirms that the oxygen atom in the eliminated water molecule originates from the ketone's carbonyl group. | Detection of H₂¹⁸O in the reaction products using mass spectrometry. |
| Proton Transfer Pathway | Using a deuterated solvent (e.g., Ethanol-d₁) with a base catalyst | Elucidates the role of the solvent in the protonation/deprotonation steps, particularly in the dehydration of the β-hydroxy intermediate. | Analysis of deuterium (B1214612) incorporation into the product or recovered starting materials via NMR or Mass Spectrometry. |
These studies would provide definitive evidence for the proposed intermediates and transition states in the reaction pathway. researchgate.net
Spectroscopic Probing of Intermediates (e.g., NMR, FTIR, UV-Vis)
Spectroscopic techniques are indispensable for monitoring reaction progress and identifying transient intermediates. In-situ spectroscopy allows for real-time observation of the conversion of reactants to products. rsc.org
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals. For instance, the disappearance of the characteristic singlet for the CH₂ protons of malononitrile and the methyl protons of the ketone, coupled with the emergence of new signals for the vinylidene moiety in the product, provides a clear picture of the reaction progress.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is particularly useful for monitoring changes in functional groups. The key transformations to observe would be the disappearance of the strong C=O stretching band of 1-cyclopropylethanone (around 1700 cm⁻¹) and the appearance of a C=C stretching band (around 1600 cm⁻¹) in the conjugated product. The characteristic C≡N stretch of the nitrile groups (around 2220 cm⁻¹) would be present in both the reactant and the product. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : The formation of the highly conjugated this compound results in a significant bathochromic (red) shift in its UV-Vis absorption spectrum compared to the non-conjugated reactants. This change allows for quantitative kinetic analysis by monitoring the increase in absorbance at the product's λ_max over time.
In some cases, the β-hydroxy intermediate can be detected under specific conditions (e.g., lower temperatures) before it undergoes dehydration. rsc.org Its presence would be confirmed by a characteristic -OH signal in both the ¹H NMR and FTIR spectra.
Interactive Table: Expected Spectroscopic Changes During Synthesis
| Spectroscopic Technique | Reactant: 1-Cyclopropylethanone | Reactant: Malononitrile | Intermediate: β-hydroxy adduct | Product: this compound |
| ¹H NMR | Signal for -CH₃ protons | Signal for -CH₂ protons | Appearance of signal for -OH proton and methine C-H | Disappearance of -CH₂ signal; new signals for vinylidene moiety |
| ¹³C NMR | Signal for C=O carbon (~200 ppm) | Signal for -CH₂ carbon | Signal for new quaternary C-O carbon | Disappearance of C=O signal; appearance of C=C signals |
| FTIR (cm⁻¹) | Strong C=O stretch (~1700) | C≡N stretch (~2225) | Appearance of broad O-H stretch (~3400) | Appearance of C=C stretch (~1600); C=O stretch absent |
| UV-Vis | Low wavelength absorption | Low wavelength absorption | Low wavelength absorption | Strong absorption at higher wavelength (λ_max) due to conjugation |
Theoretical and Computational Studies of 2 1 Cyclopropylethylidene Malononitrile
Quantum Chemical Feature Analysis
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For a molecule like 2-(1-cyclopropylethylidene)malononitrile, these studies would typically involve optimizing the molecular geometry to find its most stable conformation.
Key aspects of a quantum chemical feature analysis would include the examination of:
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the electron-rich regions, indicated by negative potential, would likely be concentrated around the nitrogen atoms of the nitrile groups, making them susceptible to electrophilic attack. The hydrogen atoms of the cyclopropyl (B3062369) and ethyl groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the C=C double bond and the malononitrile (B47326) moiety, while the LUMO would be centered on the electron-withdrawing nitrile groups.
Molecular Docking Simulations (Focused on Chemical Interactions and Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to understand its potential interactions with a biological target, such as a protein receptor.
The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results would reveal the specific amino acid residues involved in the interaction and the types of non-covalent forces at play, which could include:
Hydrogen Bonds: The nitrogen atoms of the nitrile groups could act as hydrogen bond acceptors.
Hydrophobic Interactions: The cyclopropyl and ethyl groups can engage in hydrophobic interactions with nonpolar residues of the protein.
π-π Stacking: The double bond and nitrile groups could participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The binding mode and the calculated binding energy provide a prediction of the ligand's affinity for the target.
Molecular Dynamics Simulations (Focused on Conformational Flexibility)
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility and the stability of its interactions with a target protein.
By simulating the movement of atoms over a period of time, MD can reveal:
Stability of Binding: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site can be monitored throughout the simulation to assess the stability of the complex. A stable RMSD suggests a stable binding mode.
Interaction Dynamics: MD simulations can show the formation and breaking of non-covalent interactions over time, providing a more dynamic picture of the binding event than static docking.
In Silico Mechanistic Studies
In silico mechanistic studies use computational methods to investigate the step-by-step process of a chemical reaction. For this compound, this could involve studying its synthesis or its potential metabolic pathways.
These studies typically involve:
Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized.
Transition State Searching: The transition state, which is the highest energy point along the reaction coordinate, is located.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the reactants and products.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. Developing a QSPR model for a series of compounds including this compound would allow for the prediction of various properties without the need for experimental measurements.
The development of a QSPR model involves several steps:
Data Set Collection: A dataset of compounds with known experimental values for a specific property is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.
Once a robust QSPR model is developed, it can be used to predict the properties of new or untested compounds, such as other derivatives of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 1 Cyclopropylethylidene Malononitrile and Its Derivatives Methodologies
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can generate a detailed electron density map and, subsequently, a precise model of the atomic arrangement. nih.gov This method is invaluable for unambiguously establishing molecular geometry, including bond lengths, bond angles, and torsional angles, as well as understanding intermolecular interactions and packing in the crystal lattice. wikipedia.org
Table 1: Crystallographic Data for 2-(4-methylbenzylidene)malononitrile nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0043 (5) |
| b (Å) | 7.5270 (5) |
| c (Å) | 9.5396 (6) |
| α (°) | 106.757 (4) |
| β (°) | 96.592 (4) |
| γ (°) | 105.204 (4) |
| Volume (ų) | 454.75 (5) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms in a molecule. For benzylidenemalononitrile (B1330407) derivatives, the vinylic proton typically appears as a singlet in the downfield region (around δ 7.7-8.4 ppm). rasayanjournal.co.innih.gov Protons on aromatic rings give rise to signals in the δ 7.0-8.4 ppm range, with their multiplicity and exact chemical shift depending on the substitution pattern. rasayanjournal.co.inrsc.org
¹³C NMR Spectroscopy provides information on the carbon skeleton of a molecule. Key resonances for benzylidenemalononitrile derivatives include the nitrile carbons (C≡N) around δ 112-114 ppm, the carbons of the C=C double bond (δ 82-88 ppm for the α-carbon and δ 158-160 ppm for the β-carbon), and aromatic carbons (δ 124-159 ppm). rasayanjournal.co.inrsc.orgscielo.br
2D NMR Spectroscopy , including techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), is employed to establish connectivity between atoms, which is particularly useful for complex derivatives or when ¹H NMR spectra exhibit significant signal overlap. nih.govnih.gov COSY experiments reveal proton-proton coupling relationships, while HMBC and Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with their directly attached or nearby carbons, helping to assemble the complete molecular structure. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for Benzylidenemalononitrile Derivatives
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Vinylic H | 7.77 (s) rasayanjournal.co.in |
Table 3: Representative ¹³C NMR Chemical Shifts for Benzylidenemalononitrile Derivatives
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C≡N | 112.52, 113.66 rasayanjournal.co.in |
| =C(CN)₂ | 82.97 rasayanjournal.co.in |
| Ar-CH= | 159.90 rasayanjournal.co.in |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(1-cyclopropylethylidene)malononitrile and its derivatives, the most characteristic feature in the IR spectrum is the nitrile (C≡N) stretching vibration. This appears as a sharp and intense absorption band in the region of 2213-2248 cm⁻¹. rasayanjournal.co.inspectroscopyonline.com The conjugation of the nitrile group with the carbon-carbon double bond slightly lowers its absorption frequency compared to saturated nitriles. spectroscopyonline.com Other important absorption bands include those for the C=C double bond stretch (around 1550-1570 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹). rasayanjournal.co.in
Table 4: Characteristic IR Absorption Frequencies for Benzylidenemalononitrile Derivatives rasayanjournal.co.in
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3032-3084 |
| Nitrile (C≡N) Stretch | 2213-2248 |
| Alkene (C=C) Stretch | 1550-1567 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds containing conjugated systems, such as this compound, absorb UV or visible light to promote electrons from a higher energy occupied molecular orbital to a lower energy unoccupied molecular orbital. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. For a dihydroazulene (B1262493) derivative incorporating a malononitrile (B47326) moiety, a characteristic absorption was observed at λmax = 338 nm. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent and the nature of substituents on the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk This molecular ion is often energetically unstable and fragments into smaller, characteristic ions. chemguide.co.uklibretexts.org
For a compound like this compound (C₈H₈N₂), the molecular weight is 132.16. The mass spectrum would be expected to show a molecular ion peak at m/z = 132. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. For instance, fragmentation of related structures like 2-sec-butilydenmalononitrile has been studied to understand fragmentation pathways. researchgate.net Common fragmentation pathways for substituted benzenes involve the formation of a tropylium (B1234903) ion (m/z 91). whitman.edu For the title compound, fragmentation could involve the loss of a methyl radical (M-15), an ethyl radical (M-29), or cleavage of the cyclopropyl (B3062369) ring.
Table 5: Predicted m/z Values for Key Fragments of this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺• (Molecular Ion) | 132 |
| [M - CH₃]⁺ | 117 |
| [M - C₂H₅]⁺ | 103 |
Structure Reactivity and Structure Selectivity Relationships of 2 1 Cyclopropylethylidene Malononitrile Derivatives
Influence of Substituents on Reaction Outcomes
Substituents on the reactants can significantly influence the outcome of reactions involving malononitrile (B47326) derivatives. While specific studies on 2-(1-cyclopropylethylidene)malononitrile are not extensively documented, principles from related systems, such as benzylidenemalononitriles and other Michael acceptors, offer valuable insights. The nature of the substituent at various positions can steer a reaction toward different products.
In reactions of acylethynylpyrroles with malononitrile, the presence or absence of substituents on the pyrrole (B145914) ring dictates a divergent synthetic pathway. For instance, acylethynylpyrroles with alkyl or aryl substituents on the pyrrole ring react with malononitrile to yield 2-(3-amino-2,4-dicyanophenyl)pyrroles. nih.gov Conversely, when the pyrrole ring is unsubstituted, the reaction leads to the formation of pyrrolyldienols and their intramolecular cyclization products. nih.gov This demonstrates that even substituents not directly at the reaction center can fundamentally alter the reaction course.
Furthermore, steric hindrance plays a crucial role in determining reaction outcomes. In one-pot reactions involving aryl aldehydes, malononitrile, and N-substituted 2-cyanoacetamide, the steric bulk of the aryl aldehyde's substituents can change the reaction route. Less sterically hindered aldehydes lead to the formation of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. organic-chemistry.org However, high steric hindrance favors the formation of N-substituted 2-cyanoacrylamides through a slower pathway. organic-chemistry.org This suggests that the size of substituents on reactants can direct the reaction towards kinetically or thermodynamically favored products.
The following table summarizes the influence of substituents on the reaction outcomes of malononitrile derivatives based on analogous systems.
| Reactant 1 | Reactant 2 | Substituent on Reactant 1 | Key Outcome |
| Substituted Acylethynylpyrroles | Malononitrile | Alkyl or aryl on pyrrole ring | 2-(3-Amino-2,4-dicyanophenyl)pyrroles |
| Unsubstituted Acylethynylpyrroles | Malononitrile | No substituent on pyrrole ring | Pyrrolyldienols and cyclized products |
| Aryl aldehydes | Malononitrile & N-substituted 2-cyanoacetamide | Less sterically bulky aryl group | 6-Amino-2-pyridone-3,5-dicarbonitrile derivatives |
| Aryl aldehydes | Malononitrile & N-substituted 2-cyanoacetamide | Highly sterically bulky aryl group | N-substituted 2-cyanoacrylamides |
Stereochemical Aspects of Reactions
Reactions involving the malononitrile moiety can exhibit high levels of stereoselectivity, leading to the formation of specific stereoisomers. This is a critical aspect in the synthesis of complex molecules with defined three-dimensional structures.
A notable example is the highly diastereoselective synthesis of multisubstituted cyclohexanes from the reaction of conjugated enynones with malononitrile in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov Despite the potential for the formation of multiple stereoisomers due to the presence of several stereocenters, these reactions often yield a single diastereomer. nih.gov The stereochemical outcome is controlled during the cyclization step, which proceeds with high stereoselectivity. nih.gov
Enantioselective synthesis of chiral malononitrile derivatives has also been achieved through chemoenzymatic strategies. A one-pot, two-stage photoenzymatic process combining photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction has been developed. csic.es This method allows for the synthesis of various β-chiral malononitrile derivatives with excellent enantiomeric excess (>99% ee). csic.es The stereoselectivity is imparted by an ene reductase enzyme in the asymmetric hydrogenation step. csic.es
The table below illustrates examples of stereoselective reactions involving malononitrile.
| Reaction Type | Reactants | Key Feature | Stereochemical Outcome |
| Dimerization/Cyclization | Conjugated enynones and malononitrile | Formation of multiple stereocenters | High diastereoselectivity (single diastereomer formed) |
| Photoenzymatic Reduction | Substituted acetophenones and malononitrile | Enzymatic asymmetric reduction | High enantioselectivity (>99% ee) for β-chiral malononitriles |
Modulation of Electrophilicity and Nucleophilicity
The reactivity of this compound is largely governed by the electrophilic character of its carbon-carbon double bond, which is activated by the two electron-withdrawing cyano groups. The electrophilicity of this double bond makes it susceptible to attack by a wide range of nucleophiles.
The electrophilicity of similar compounds, such as benzylidenemalononitriles, has been quantified using Mayr's electrophilicity scale. researchgate.net The reactivity of these Michael acceptors can be predicted by the equation log k (20 °C) = s(E + N), where E is the electrophilicity parameter and N is the nucleophilicity parameter. researchgate.net This relationship allows for a semi-quantitative prediction of reaction rates with various nucleophiles, including carbanions, enamines, and amines. researchgate.net
The cyclopropyl (B3062369) group in this compound can also influence the electrophilicity of the double bond. Cyclopropane (B1198618) rings are known to possess σ-aromaticity and can participate in conjugation, which can modulate the electronic properties of the adjacent π-system. The ethylidene linker, in turn, affects the steric accessibility of the electrophilic carbon.
The following table provides a conceptual overview of how different structural components modulate the reactivity of this compound.
| Structural Feature | Influence on Reactivity |
| Malononitrile Group | Strongly electron-withdrawing; significantly increases the electrophilicity of the C=C double bond. |
| Cyclopropyl Group | Can participate in conjugation through its σ-orbitals, potentially modulating the electronic properties of the π-system. |
| Ethylidene Bridge | Influences the steric environment around the electrophilic center. |
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies for 2-(1-Cyclopropylethylidene)malononitrile
The development of efficient and sustainable synthetic routes is paramount for the broader application of this compound. While traditional Knoevenagel condensation remains a staple, emerging strategies are being explored to enhance yield, reduce waste, and increase reaction efficiency.
One promising approach involves the use of one-pot multicomponent reactions. These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy and procedural simplicity. For instance, a one-pot reductive alkylation of malononitrile (B47326) with aromatic aldehydes has been shown to be highly efficient, a strategy that could be adapted for the synthesis of the target molecule. organic-chemistry.org Furthermore, the use of environmentally benign catalysts and solvents is a key focus. Recent research has demonstrated the utility of water as a catalyst in ethanol (B145695) for the condensation step in the synthesis of monosubstituted malononitriles, avoiding the need for excess reagents. organic-chemistry.org
Photoenzymatic strategies also present a novel and green approach. A one-pot, two-stage photoenzymatic method combining photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction has been successfully employed for the synthesis of chiral malononitrile derivatives. rsc.org This methodology could be adapted to produce enantiomerically pure forms of this compound derivatives, which may have unique applications in pharmaceuticals and materials science.
Ultrasound-assisted synthesis is another area of active investigation. The application of ultrasound can significantly accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds from malononitrile. nih.gov Exploring the use of ultrasound in the synthesis of this compound could lead to more rapid and efficient production.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| One-Pot Multicomponent Reactions | Multiple reactants combined in a single step. | Increased atom economy, reduced waste, simplified procedures. |
| Photoenzymatic Synthesis | Combination of photocatalysis and enzymatic reactions. | Access to chiral derivatives, environmentally friendly conditions. rsc.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote reactions. | Accelerated reaction times, improved yields. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to drive reactions. | Rapid heating, shorter reaction times, and often higher yields. nih.gov |
Exploration of Undiscovered Reaction Pathways
The unique chemical structure of this compound suggests a rich and largely unexplored reactive landscape. The strained cyclopropyl (B3062369) ring, the electron-withdrawing nitrile groups, and the carbon-carbon double bond all present opportunities for novel chemical transformations.
Future research will likely focus on the reactivity of the cyclopropyl group. The inherent ring strain of the cyclopropane (B1198618) moiety can be harnessed in ring-opening reactions to generate new and complex molecular architectures. For example, reactions involving transition metal catalysts could facilitate the selective opening of the cyclopropyl ring and subsequent functionalization.
The malononitrile group is also a versatile handle for further chemical modification. The acidic alpha-proton allows for a variety of alkylation and addition reactions. Furthermore, the nitrile groups can participate in cycloaddition reactions, leading to the formation of diverse heterocyclic systems. researchgate.net The condensation of malononitrile derivatives with various reagents is a well-established method for synthesizing a wide range of heterocyclic compounds. researchgate.net Investigating these pathways for this compound could lead to the discovery of novel bioactive molecules and functional materials.
The carbon-carbon double bond is another site for potential transformations. Reactions such as epoxidation, dihydroxylation, and cycloadditions could be explored to introduce new functional groups and stereocenters. The development of asymmetric versions of these reactions would be particularly valuable for accessing chiral derivatives.
Development of Advanced Catalytic Systems
The efficiency and selectivity of the synthesis of this compound and its derivatives can be significantly enhanced through the development of advanced catalytic systems. While traditional base catalysts are often used in Knoevenagel condensations, there is a growing interest in more sophisticated catalysts that offer greater control over the reaction.
Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, are attractive alternatives to homogeneous catalysts due to their ease of separation and recyclability. For instance, starch-functionalized magnetite nanoparticles have been successfully used as a catalyst for the synthesis of imidazopyridine derivatives from malononitrile. nih.gov Similarly, TiO2 nanoparticles have been employed as a Lewis acid-base catalyst in reactions involving malononitrile. nih.gov The application of such catalysts to the synthesis of this compound could lead to more sustainable and cost-effective processes.
Ionic liquids are also emerging as promising catalysts and reaction media for malononitrile chemistry. Hexyltriphenylphosphonium bromide, an ionic liquid, has been shown to be an efficient catalyst for the chemoselective addition of malononitrile to chalcones. researchgate.net The use of ionic liquids can facilitate reactions and, in some cases, enable catalyst recycling.
Furthermore, the development of chiral catalysts for the asymmetric synthesis of this compound derivatives is a key area of future research. This would provide access to enantiomerically pure compounds with potentially unique biological activities or material properties.
| Catalyst Type | Example | Potential Benefits for this compound Synthesis |
| Heterogeneous Catalysts | Starch-functionalized magnetite nanoparticles, TiO2 nanoparticles. nih.gov | Ease of separation, recyclability, enhanced stability. |
| Ionic Liquids | Hexyltriphenylphosphonium bromide. researchgate.net | Enhanced reaction rates, potential for catalyst recycling. |
| Enzymatic Catalysts | Ene reductases. rsc.org | High stereoselectivity, mild reaction conditions. |
Integration with Flow Chemistry or Continuous Synthesis
The transition from batch to continuous manufacturing processes offers numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time.
The integration of the synthesis of this compound into a flow chemistry setup could lead to significant process improvements. The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivities, as well as reduced reaction times. Furthermore, the small reactor volumes used in flow chemistry can improve safety, particularly when dealing with exothermic reactions or hazardous reagents.
The development of a continuous synthesis process for this compound would require careful optimization of reaction conditions and reactor design. This would involve screening of catalysts and solvents that are compatible with flow conditions, as well as the design of reactors that can handle solid products if they are formed. The successful implementation of a flow process would enable the on-demand production of this important chemical compound.
Computational Design of New Derivatives with Tunable Chemical Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the electronic, optical, and chemical properties of novel derivatives.
Density functional theory (DFT) calculations can be employed to investigate the geometric and electronic structures of different derivatives, providing insights into their reactivity and potential applications. nih.gov For example, by systematically varying the substituents on the cyclopropyl ring or the ethylidene group, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the optical and electronic properties of the molecule.
Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, guiding the design of new drug candidates. nih.gov This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Computational methods can also be used to explore reaction mechanisms and predict the outcomes of chemical reactions. nih.gov This can aid in the development of new synthetic strategies and the optimization of existing ones. The synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
